Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It functions by targeting the reverse transcriptase (RT) enzyme, which is crucial for the replication of the human immunodeficiency virus (HIV). By inhibiting RT, nevirapine prevents the conversion of viral RNA into DNA, thereby halting the proliferation of the virus within the host. Despite its effectiveness, nevirapine usage can be associated with side effects, including liver and dermal toxicity, and interactions with other drugs, such as oral contraceptives23.
Nevirapine has been studied for its pharmacokinetic interactions with other drugs. One such study investigated the effects of nevirapine on the pharmacokinetics of ethinyl estradiol/norethindrone, a common oral contraceptive. The study found that concurrent administration of nevirapine resulted in a significant reduction in the area under the plasma concentration-time curve (AUC) for both ethinyl estradiol and norethindrone. This interaction suggests that oral contraceptives may not be reliable as the primary method of birth control in women treated with nevirapine due to its ability to induce hepatic enzymes that metabolize these hormones2.
The response of human hepatocytes to nevirapine has also been a subject of research due to the drug's association with liver toxicity. Studies on human hepatocyte cell lines, such as HepG2 and THLE2, have shown that nevirapine can inhibit cell growth and induce cell cycle arrest. In HepG2 cells, nevirapine caused G2/M phase arrest, while in THLE2 cells, it increased the percentage of cells in the G1/G0 phase and induced cellular senescence. These differential responses may be related to the basal levels of p53, a protein involved in cell cycle regulation, in the two cell lines. The findings highlight the importance of understanding individual cellular responses to nevirapine to mitigate its toxic effects3.
Nevirapine, the parent compound from which 3-Ethenyl Nevirapine is derived, was synthesized to target HIV-1 reverse transcriptase, an enzyme critical for viral replication. The classification of 3-Ethenyl Nevirapine falls under the category of antiviral agents specifically designed to inhibit HIV replication by interfering with the reverse transcription process.
The synthesis of 3-Ethenyl Nevirapine can be achieved through several methods, primarily involving modifications to the existing synthetic pathways for Nevirapine.
The molecular structure of 3-Ethenyl Nevirapine can be described as follows:
The presence of various functional groups including nitrogen atoms in the heterocyclic ring enhances its binding affinity and specificity towards the HIV reverse transcriptase enzyme.
3-Ethenyl Nevirapine undergoes several chemical reactions relevant to its function as an NNRTI:
The mechanism of action for 3-Ethenyl Nevirapine involves:
Key physical and chemical properties of 3-Ethenyl Nevirapine include:
The primary application of 3-Ethenyl Nevirapine lies in its use as an antiretroviral agent in HIV treatment regimens. Its development reflects ongoing efforts to enhance therapeutic options available for managing HIV infections, particularly in populations where resistance to existing therapies poses significant challenges.
3-Ethenyl nevirapine (CAS 284686-22-2) is a structural analog of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. Its systematic IUPAC name is 11-cyclopropyl-4-methyl-3-ethenyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one. The core structure retains nevirapine's dipyridodiazepinone scaffold but substitutes a vinyl (–CH=CH₂) group at the C3 position of the pyridine ring. This modification replaces the metabolically vulnerable C3-H bond, a site associated with electrophilic metabolite formation in the parent compound [1] [7]. The ethenyl group introduces enhanced steric bulk and electronic unsaturation, altering interactions with hydrophobic residues in the NNRTI binding pocket of HIV-1 reverse transcriptase (RT) [6].
3-Ethenyl nevirapine (C₁₇H₁₆N₄O) exhibits distinct physicochemical properties compared to nevirapine (C₁₅H₁₄N₄O). Key parameters include:
Table 1: Physicochemical Properties of 3-Ethenyl Nevirapine vs. Nevirapine
Property | 3-Ethenyl Nevirapine | Nevirapine | Method/Reference |
---|---|---|---|
Molecular Weight (g/mol) | 292.34 | 266.30 | Calculated |
LogP (Octanol-Water) | 2.8 ± 0.2 | 2.1 ± 0.1 | Chromatographic [2] |
Water Solubility (mg/mL) | 0.18 ± 0.03 | 0.09 ± 0.01 | Shake-flask [3] |
Melting Point (°C) | 198–200 (dec.) | 247–249 | DSC [3] |
pKa | 3.1 (pyridinic N) | 2.8 | Potentiometric [5] |
The higher logP reflects increased hydrophobicity due to the ethenyl group, enhancing membrane permeability. The decreased melting point indicates reduced crystal lattice stability, attributed to disrupted molecular packing by the vinyl moiety. Aqueous solubility remains low but is moderately improved over nevirapine, likely due to weakened intermolecular hydrogen bonding [3].
X-ray Diffraction (XRD): Single-crystal XRD analysis reveals that 3-ethenyl nevirapine crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 12.47 Å, b = 14.82 Å, c = 9.53 Å, and β = 98.6°. The ethenyl group adopts a near-perpendicular orientation (85–89°) relative to the pyridine ring, minimizing steric clash with the cyclopropyl substituent. Intramolecular hydrogen bonding (N–H⋯O=C; 2.01 Å) stabilizes the diazepinone ring, consistent with nevirapine derivatives [6] [8].
NMR Spectroscopy: Key assignments (DMSO-d₆, 500 MHz):
Differential Scanning Calorimetry (DSC): Exhibits a single endotherm at 198–200°C (ΔH = 98 J/g), indicating high purity. No glass transition or polymorphic transitions are observed below the melting point [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: